molecular formula C8H5NOS B15229592 Benzo[d]isothiazole-7-carbaldehyde CAS No. 1354746-44-3

Benzo[d]isothiazole-7-carbaldehyde

Cat. No.: B15229592
CAS No.: 1354746-44-3
M. Wt: 163.20 g/mol
InChI Key: BRZBDBOYOIPBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]isothiazole-7-carbaldehyde is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with an aldehyde functional group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazoles, including benzo[d]isothiazole-7-carbaldehyde, typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks . One common method is the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another approach involves the use of thioamide or carbon dioxide as raw materials, catalyzed by diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazole-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Benzo[d]isothiazole-7-carboxylic acid.

    Reduction: Benzo[d]isothiazole-7-methanol.

    Substitution: Various substituted benzo[d]isothiazole derivatives depending on the reagents used.

Scientific Research Applications

Benzo[d]isothiazole-7-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]isothiazole-7-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Properties

CAS No.

1354746-44-3

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

1,2-benzothiazole-7-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-5-7-3-1-2-6-4-9-11-8(6)7/h1-5H

InChI Key

BRZBDBOYOIPBSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C=O)SN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.